3-Carboxy-cis,cis-muconic acid
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Overview
Description
3-carboxy-cis,cis-muconic acid is the 3-carboxy derivative of cis,cis-muconic acid. It is a conjugate acid of a 3-carboxy-cis,cis-muconate(3-).
Scientific Research Applications
Renewable Unsaturated Polyesters
- Polymer Synthesis : 3-Carboxy-cis,cis-muconic acid is used in synthesizing unsaturated polyester resins. Its incorporation into polyesters, like poly(butylene succinate), affects properties like glass transition, melting, and degradation temperatures (Rorrer et al., 2016).
Bio-Adipic Acid for Nylon Polymerization
- Nylon Production : This compound is a key intermediate in converting to adipic acid, a crucial component for nylon-6,6 polymerization. It plays a role in developing processes for separation and catalytic transformation to high purity adipic acid (Vardon et al., 2016).
Biodegradability of Halogenated Aromatic Compounds
- Environmental Impact : Studies on the biodegradability of halogenated aromatic compounds, including chlorinated muconic acids, have been conducted to understand their conversion and environmental impact (Schmidt & Knackmuss, 1980).
Extraction from Aqueous Solutions
- Chemical Recovery : Research has been done on the reactive extraction of this compound from aqueous solutions, which is crucial for its recovery in industrial processes (Demir et al., 2021).
Production and Valorization as a Monomer
- Biobased Economy : The compound's role as a monomer in specialty polymers and its valorization into value-added chemicals like adipic or terephthalic acids have been explored, emphasizing its significance in the biobased economy (Khalil et al., 2020).
Microbial Production Strategies
- Biorefineries : Advances in microbial production of this compound have been made, focusing on engineering metabolic pathways and maximizing yield for use in various industrial applications (Choi et al., 2020).
Biobased Cyclic Diacid Monomers
- Chemical Processes : The conversion of this compound to renewable terephthalic and 1,4-cyclohexanedicarboxylic acids via biological and chemical processes for the polyester and polyamide industries is an area of active research (Carraher et al., 2017).
Electrochemical Conversion in Sustainable Manufacturing
- Sustainable Manufacturing : Its role in the sustainable manufacture of commodities like Nylon-6,6 and PET, focusing on biological-electrochemical conversion schemes, highlights its potential in green chemistry (Matthiesen et al., 2016).
Properties
CAS No. |
1116-26-3 |
---|---|
Molecular Formula |
C7H6O6 |
Molecular Weight |
186.12 g/mol |
IUPAC Name |
(1E,3Z)-buta-1,3-diene-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C7H6O6/c8-5(9)2-1-4(7(12)13)3-6(10)11/h1-3H,(H,8,9)(H,10,11)(H,12,13)/b2-1-,4-3+ |
InChI Key |
KJOVGYUGXHIVAY-BXTBVDPRSA-N |
Isomeric SMILES |
C(=C\C(=O)O)\C(=C/C(=O)O)\C(=O)O |
SMILES |
C(=CC(=O)O)C(=CC(=O)O)C(=O)O |
Canonical SMILES |
C(=CC(=O)O)C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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